molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione

Cat. No.: B185621
CAS No.: 72677-30-6
M. Wt: 291.26 g/mol
InChI Key: PKBGCTPSZGZZRK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent like isopropanol (IPA) and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on maximizing yield and minimizing waste.

Chemical Reactions Analysis

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex isoindoline derivatives, while reduction can yield simpler amine derivatives .

Scientific Research Applications

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways. It is also used in the development of photochromic materials and as a polymer additive .

Mechanism of Action

The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic agents. Additionally, it has been shown to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is unique due to its fused isoindole-1,3-dione and indole structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and other N-isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substitution patterns and specific applications .

Properties

CAS No.

72677-30-6

Molecular Formula

C16H9N3O3

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione

InChI

InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20)

InChI Key

PKBGCTPSZGZZRK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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